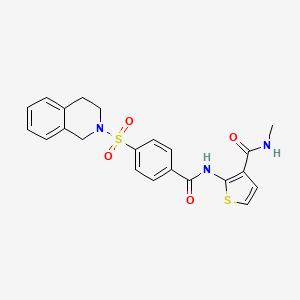

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound known for its versatility in scientific research and potential applications in medicinal chemistry. This compound features a unique structure combining a dihydroisoquinoline moiety with a sulfonyl group, a benzamide link, and a thiophene core, which grants it distinct chemical properties.

Wirkmechanismus

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.

Mode of Action

The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide can be accomplished through multi-step organic synthesis processes. Typically, the preparation involves the initial formation of the 3,4-dihydroisoquinoline scaffold, followed by the introduction of the sulfonyl group. The benzamide linkage is then constructed, and finally, the thiophene carboxamide is attached. Each step requires specific reagents and controlled reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial context, the production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize efficiency and minimize costs. Automation and continuous flow processes may also be employed to scale up production while maintaining product consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

Reduction: Reduction of the carbonyl groups may occur under appropriate conditions.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the thiophene and benzamide moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions typically involve solvents like dichloromethane or acetonitrile and controlled temperatures.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiophene or benzamide rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide may be used in the study of enzyme inhibition or as a molecular probe to investigate biological pathways.

Medicine

Medicinal chemistry applications include the development of potential drug candidates. This compound's unique structure makes it a candidate for targeting specific proteins or enzymes in disease pathways.

Industry

In an industrial context, it might be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Comparing this compound with other similar compounds, such as those containing dihydroisoquinoline or thiophene moieties, highlights its uniqueness. For instance, compounds like 2-(4-(sulfonyl)benzamido)-thiophene-3-carboxamide or N-methylbenzamido-thiophene-3-carboxamide may share some structural features but differ in their reactivity and biological activity. The presence of the dihydroisoquinoline moiety in our compound adds a level of complexity and potential for specific interactions not seen in simpler analogs.

Would you like any more specifics on any of these topics?

Biologische Aktivität

The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide represents a novel class of organic molecules that exhibit significant biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A dihydroisoquinoline moiety, which is known for its diverse biological activities.

- A sulfonyl group that enhances its reactivity and interaction with biological targets.

- An N-methylthiophene component, contributing to its lipophilicity and potential for membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the hydrophobic thiophene ring may enhance binding affinity through hydrophobic interactions. Such interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Antifungal Activity

Research has indicated that related compounds in the dihydroisoquinoline class exhibit antifungal properties. For instance, studies on similar structures have shown inhibition rates against phytopathogenic fungi, with some compounds achieving over 90% inhibition against C. lunata and other fungal strains . This suggests potential applications in agricultural biotechnology.

Anticancer Potential

The compound's structural features may also position it as a candidate for anticancer therapies. Compounds containing isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways relevant to cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies

- Antifungal Efficacy Study : A series of compounds similar to the target compound were tested against Fusarium species, showing varying degrees of activity. Notably, one derivative exhibited an inhibition rate comparable to standard antifungal agents .

- Cancer Cell Line Study : In vitro studies demonstrated that compounds with similar structures could effectively induce apoptosis in breast cancer cell lines via caspase activation pathways .

Eigenschaften

IUPAC Name |

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-23-21(27)19-11-13-30-22(19)24-20(26)16-6-8-18(9-7-16)31(28,29)25-12-10-15-4-2-3-5-17(15)14-25/h2-9,11,13H,10,12,14H2,1H3,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBUYZFOSQGCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.